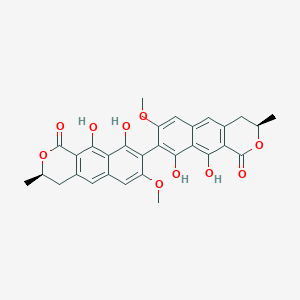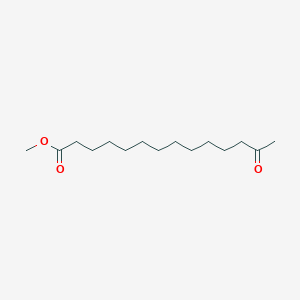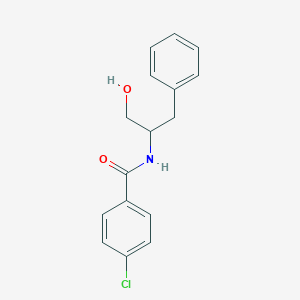
Diisopentyl tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate is an organic compound that belongs to the class of esters It is derived from the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with 3-methylbutanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diisopentyl tartrate typically involves the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with 3-methylbutanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process using microreactor systems. This method offers advantages such as improved efficiency, better control over reaction conditions, and reduced waste generation .
Análisis De Reacciones Químicas
Types of Reactions
Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used, resulting in various substituted esters or amides.
Aplicaciones Científicas De Investigación
Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of Diisopentyl tartrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The pathways involved depend on the specific biological context and the enzymes present .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-methylpropyl) (2R,3R)-2,3-dihydroxybutanedioate
- Bis(3-methylbutyl) (2S,3S)-2,3-dihydroxybutanedioate
- Bis(3-methylbutyl) (2R,3S)-2,3-dihydroxybutanedioate
Uniqueness
Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. The presence of the 3-methylbutyl groups also imparts distinct chemical properties, such as increased hydrophobicity and steric hindrance, which can affect its behavior in chemical reactions and biological systems .
Propiedades
Número CAS |
16016-41-4 |
|---|---|
Fórmula molecular |
C14H26O6 |
Peso molecular |
290.35 g/mol |
Nombre IUPAC |
bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C14H26O6/c1-9(2)5-7-19-13(17)11(15)12(16)14(18)20-8-6-10(3)4/h9-12,15-16H,5-8H2,1-4H3/t11-,12-/m1/s1 |
Clave InChI |
VOBHVQRBBHSZAZ-VXGBXAGGSA-N |
SMILES |
CC(C)CCOC(=O)C(C(C(=O)OCCC(C)C)O)O |
SMILES isomérico |
CC(C)CCOC(=O)[C@@H]([C@H](C(=O)OCCC(C)C)O)O |
SMILES canónico |
CC(C)CCOC(=O)C(C(C(=O)OCCC(C)C)O)O |
| 16016-41-4 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Spiro[2.5]octan-6-one](/img/structure/B95088.png)






![N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B95101.png)


